
2-Methoxy-5-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methoxy-5-(trifluoromethoxy)phenol”, also known as MeOTFMP, is a synthetic compound with the chemical formula C8H6F3O3 . It has a molecular weight of 208.14 . The compound is in liquid form .
Synthesis Analysis
The synthesis of MeOTFMP can be achieved through various methods, including the reaction of 2-methoxyphenol with trifluoromethoxyphenol, the direct reaction of 2-methoxyphenol with chloroform and sodium hydroxide, or the reaction of 2-methoxyphenol with trifluoromethyl iodide and a base.Molecular Structure Analysis
The molecular structure of MeOTFMP can be represented by the InChI code: 1S/C8H7F3O3/c1-13-7-3-2-5 (4-6 (7)12)14-8 (9,10)11/h2-4,12H,1H3 .Wissenschaftliche Forschungsanwendungen
Catalytic Hydrodeoxygenation and Green Chemistry
One notable application of compounds related to 2-Methoxy-5-(trifluoromethoxy)phenol is in the field of green chemistry, particularly in the catalytic hydrodeoxygenation of lignin-derived phenolic monomers. For instance, the aqueous phase catalytic upgrading of eugenol, a classic lignin model compound, to hydrocarbons using Pd/C combined with HZSM-5 zeolite catalysts highlights the potential of methoxy-substituted phenols in biomass conversion technologies. This research underscores the significance of the acidity of zeolites in influencing catalytic performance and product distribution, offering insights into the conversion of renewable resources into valuable chemicals and fuels (Zhang et al., 2014).
Antioxidant Properties and Mechanisms
The structure-antioxidant activity relationship of methoxy and phenolic hydroxyl groups in phenolic acids has been extensively studied. Research findings demonstrate that methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can significantly enhance the antioxidant activities of phenolic acids. These studies are crucial in understanding the mechanisms underlying the antioxidant properties of phenolic compounds, providing a foundation for their application in food preservation, pharmaceuticals, and nutraceuticals (Chen et al., 2020).
Chemical Synthesis and Functionalization
In chemical synthesis, methoxy-substituted phenols serve as essential intermediates in the synthesis of complex molecules. For example, the use of a trideuteriomethoxy group for phenol protection in the synthesis of the quinone system of fredericamycin A illustrates the strategic application of methoxy substituents in suppressing unwanted reactions during critical synthetic steps. This approach has implications for the synthesis of antitumor agents and other biologically active compounds, showcasing the versatility of methoxyphenols in organic synthesis (Clive et al., 1991).
Environmental Applications and Pollutant Degradation
Methoxyphenols, including those related to this compound, find applications in environmental science, particularly in the degradation of pollutants. Studies on the hydrodeoxygenation of lignin-derived compounds like 2-methoxy phenol explore the transformation of these substances into less toxic and more environmentally benign products. This research is critical for developing sustainable methods for the treatment of industrial waste and the remediation of polluted environments (Dang et al., 2020).
Eigenschaften
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORCXQLOOCXXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
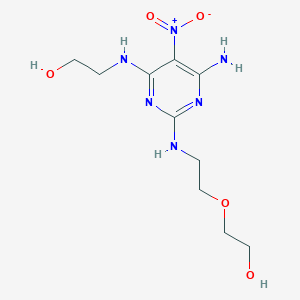
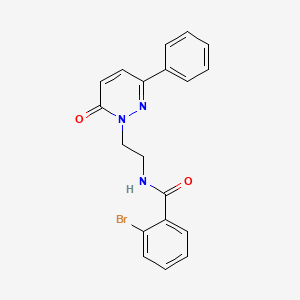
![2-(4-Bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2703769.png)
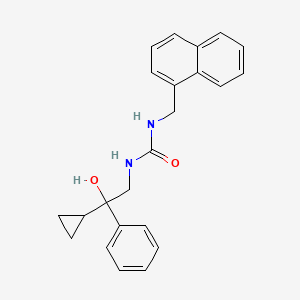
![N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide](/img/structure/B2703771.png)
![3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2703776.png)

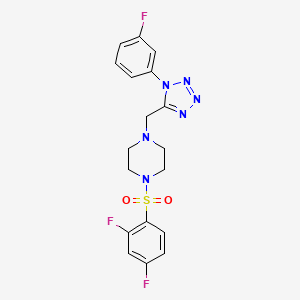
![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2703783.png)
![(2-Fluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2703785.png)
![5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2703786.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2703787.png)
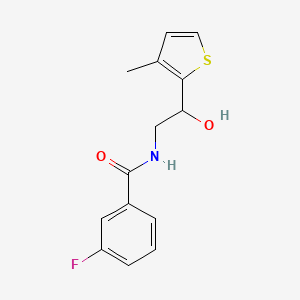
![Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate](/img/structure/B2703789.png)
